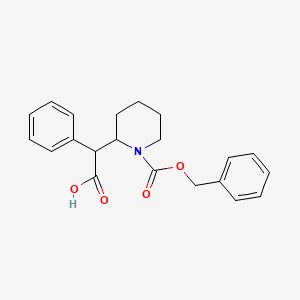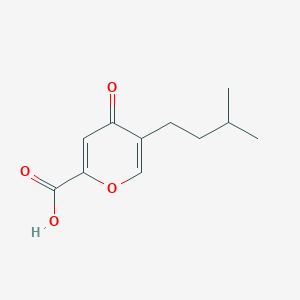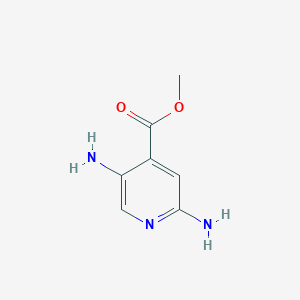
Methyl 2,5-diaminoisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-diaminoisonicotinate is an organic compound with the molecular formula C7H9N3O2 It is a derivative of isonicotinic acid, featuring two amino groups at the 2 and 5 positions and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminoisonicotinate typically involves the esterification of 2,5-diaminoisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar esterification reactions on a larger scale, with careful control of reaction conditions to optimize yield and purity.
化学反应分析
Types of Reactions
Methyl 2,5-diaminoisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of Methyl 2,5-dinitroisonicotinate.
Reduction: Formation of Methyl 2,5-diaminoisonicotinol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
Methyl 2,5-diaminoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 2,5-diaminoisonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.
Methyl 2,5-dihydroxycinnamate: A compound with similar ester functionality but different substitution pattern.
Uniqueness
Methyl 2,5-diaminoisonicotinate is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
28033-04-7 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC 名称 |
methyl 2,5-diaminopyridine-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,8H2,1H3,(H2,9,10) |
InChI 键 |
HUSKSCYZKCEPQX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


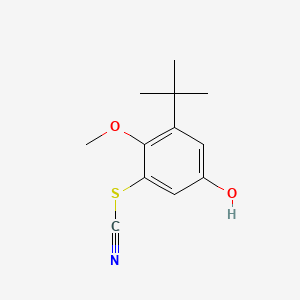
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
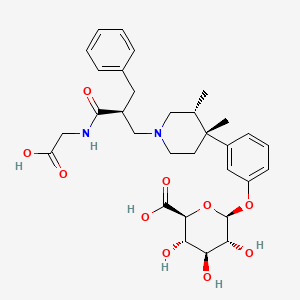
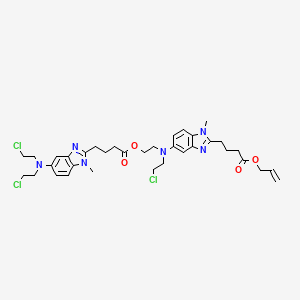
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)


